
6-methoxy-1,7-naphthyridin-4(1H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,7-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-amino-3-methoxypyridine, a series of reactions involving nitration, reduction, and cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,7-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 6-hydroxy-1,7-naphthyridin-4(1H)-one.
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-1,7-naphthyridin-4(1H)-one has been investigated for its potential therapeutic effects against various diseases. Notable applications include:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Properties: Research indicates that derivatives of naphthyridines can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
The compound's interaction with biological targets has been a focal point of research:
- Enzyme Inhibition: It has been identified as an inhibitor of certain enzymes involved in cancer progression, such as BCR kinase and DDR2 receptor .
- Receptor Binding: The naphthyridine structure allows for binding to specific receptors in the body, which can lead to therapeutic effects in conditions like lung cancer and hepatitis C virus infections .
Case Studies
Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,7-Naphthyridin-4(1H)-one | Lacks methoxy group | Lower activity compared to 6-methoxy derivative |
6-Chloro-1,7-naphthyridin-4(1H)-one | Chlorine substitution at the methoxy position | Altered reactivity; potential for different therapeutic applications |
Mechanism of Action
The mechanism of action of 6-methoxy-1,7-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
6-Methoxy-1,7-naphthyridin-4(1H)-one is a bicyclic heteroaromatic compound with a fused pyridine-pyridone system. The methoxy group at position 6 and the ketone at position 4 define its reactivity and physical properties.
Synthesis :
It can be synthesized via cyclization reactions, such as the PtO₂-catalyzed hydrogenation of 4-ethoxalylmethyl-2-methoxy-5-nitropyridine, followed by dehydration with TsCl (toluenesulfonyl chloride) in pyridine at 150°C .
Structural Analogues in the 1,7-Naphthyridine Series
Isomeric and Ring-Modified Analogues
Reactivity Comparison
Halogenation :
- Reduction: Nitro derivatives (e.g., 3-nitro-1,7-naphthyridin-4(1H)-one) are reduced to amines (e.g., 3-amino-1,7-naphthyridin-4(1H)-one) using Raney Ni/H₂ (75% yield) .
- Amination: Direct amination of halogenated derivatives (e.g., 6-chloro-1,7-naphthyridin-2(1H)-one) is a common route to amino-naphthyridines .
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Chlorinated derivatives (e.g., 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one) exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
6-Methoxy-1,7-naphthyridin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H8N2O
- IUPAC Name : this compound
- Molecular Weight : 176.18 g/mol
The compound features a naphthyridine ring system with a methoxy group at the 6-position and a carbonyl group at the 4-position, contributing to its biological activity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antitumor Activity
Research has demonstrated that this compound possesses antitumor properties. In vitro studies have shown cytotoxic effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : The compound may modulate receptor activity linked to cancer progression and microbial resistance.
Study on Antimicrobial Efficacy
A recent study published in Molecules assessed the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The results indicated a strong correlation between structural features and antimicrobial potency, highlighting the importance of the methoxy group in enhancing activity against specific pathogens .
Study on Antitumor Properties
Another study investigated the antitumor effects of this compound on breast cancer cells. The results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This suggests potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methoxy-1,7-naphthyridin-4(1H)-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via decarboxylation of 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid. Heating in quinoline at 200°C for 1 hour, followed by 230°C for 15 minutes, yields 78% of the product . Purity is achieved through recrystallization in polar aprotic solvents (e.g., DMF) or column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane).
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : and NMR to identify methoxy (-OCH) and carbonyl (C=O) signals.
- IR : A strong absorption band near 1680–1700 cm confirms the lactam C=O stretch.
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the naphthyridine core and substituent positions .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N or Ar) at −20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 1 month) show <5% degradation when protected from light .
Advanced Research Questions
Q. How can amino groups be introduced at position 3 of this compound?
- Methodological Answer :
Nitration : React with 72% HNO at reflux for 1 hour to yield the 3-nitro derivative (74% yield) .
Reduction : Catalytic hydrogenation (Raney Ni, H, MeOH, 20°C) reduces the nitro group to an amine, producing 3-amino-1,7-naphthyridin-4(1H)-one (75% as dihydrochloride) .
- Key Consideration : Excess HNO may over-nitrate; monitor reaction progress via TLC (silica, CHCl/MeOH 9:1).
Q. What challenges arise in chlorinating this compound, and how are they addressed?
- Methodological Answer : Direct chlorination using POCl at 95°C for 90 minutes converts the 4-oxo group to 4-chloro (60% yield). Challenges include:
- Solubility : Use of polar solvents (e.g., DMF) to enhance reactivity.
- Byproducts : Quench excess POCl with ice-water and extract with CHCl to isolate the chloro derivative .
Q. How can researchers resolve contradictions in nitration conditions reported for 1,7-naphthyridin-4(1H)-one derivatives?
- Methodological Answer : Conflicting yields (21% vs. 74%) arise from HNO concentration (70% vs. 72%) and reaction time (24 hours vs. 1 hour). Systematic optimization shows that higher HNO concentration (72%) and shorter reflux (1 hour) maximize yield while minimizing side reactions (e.g., oxidation of the methoxy group) .
Q. What is the mechanism of ring contraction observed during diazotization of 3-amino-1,7-naphthyridin-4(1H)-one?
- Methodological Answer : Diazonium salt formation (NaNO/HCl, 0°C) generates a reactive intermediate, which undergoes photochemical ring contraction upon irradiation. This produces pyrrolo[2,3-c]pyridine-3-carboxylic acid (90% yield in AcOH/HO). The mechanism involves N extrusion and rehybridization of the naphthyridine core .
Q. Data Contradiction Analysis
Q. Why do different synthetic routes for 1,7-naphthyridin-4(1H)-one derivatives report varying yields for analogous reactions?
- Methodological Answer : Discrepancies arise from:
- Substituent effects : Electron-donating groups (e.g., methoxy) deactivate the ring, requiring harsher nitration conditions .
- Catalyst activity : Raney Ni batch variability impacts reduction efficiency .
- Resolution : Control experiments with internal standards (e.g., deuterated analogs) and replicate reactions under standardized conditions.
Q. Methodological Best Practices
Q. How can researchers differentiate between 1,7-naphthyridine isomers (e.g., 2(1H)-one vs. 4(1H)-one)?
- Methodological Answer : Use 2D NMR techniques:
- COSY : Correlate adjacent protons to map the ring structure.
- NOESY : Identify spatial proximity between methoxy and carbonyl groups.
- X-ray crystallography : Resolves positional ambiguity, as seen in the synthesis of 6-methoxy-1,7-naphthyridin-2(1H)-one .
Q. What strategies mitigate decomposition during functional group interconversions (e.g., amide coupling)?
- Methodological Answer : For amidation, use coupling agents like N,N-carbonyldiimidazole (CDI) in dry DMF at 60°C for 1 hour. Quench unreacted CDI with methanol and purify via flash chromatography (SiO, EtOAc/hexane) to isolate the amide (e.g., 50% yield for 6,8-dimethyl derivatives) .
Properties
IUPAC Name |
6-methoxy-1H-1,7-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNOIEBRRPDYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705262 | |
Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952059-64-2 | |
Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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